Comprehensive Technical Guide: Methyl 2-Isothiocyanatoacetate vs. Methyl 2-Isothiocyanatopropionate
Comprehensive Technical Guide: Methyl 2-Isothiocyanatoacetate vs. Methyl 2-Isothiocyanatopropionate
Executive Summary
This technical guide provides a rigorous structural, physicochemical, and synthetic comparison between Methyl 2-isothiocyanatoacetate (Glycine analog) and Methyl 2-isothiocyanatopropionate (Alanine analog). While both serve as electrophilic "NCS" synthons for heterocyclic construction, the introduction of the
Structural & Stereochemical Analysis
The fundamental difference lies in the substitution at the
2D Structural Comparison
Figure 1: Structural comparison highlighting the
Stereochemical Implications[1]
-
Methyl 2-isothiocyanatoacetate: Achiral. The
-carbon possesses two equivalent protons ( ). It does not face issues of enantiomeric purity during synthesis or storage. -
Methyl 2-isothiocyanatopropionate: Chiral.[1] The
-carbon is a stereocenter. The presence of the electron-withdrawing ester and isothiocyanate groups significantly increases the acidity of the single -proton ( ). This makes the molecule highly prone to base-catalyzed racemization via an enol/enolate intermediate, a critical factor during synthesis and coupling reactions.
Physicochemical Properties[1][2][3][4][5][6][7]
The following data aggregates experimental values. Note the higher boiling point of the propionate due to increased molecular weight, despite similar polarity.
| Property | Methyl 2-isothiocyanatoacetate | Methyl 2-isothiocyanatopropionate |
| CAS Number | 21055-37-8 | 21055-39-0 |
| Molecular Formula | ||
| Molecular Weight | 131.15 g/mol | 145.18 g/mol |
| Physical State | Liquid (Yellow/Orange) | Liquid (Colorless/Yellow) |
| Boiling Point | 137–138 °C (35 mmHg) | 198.8 °C (760 mmHg) |
| Density | 1.21 g/cm³ | 1.13 g/cm³ |
| Refractive Index | 1.5170 – 1.5210 | 1.501 |
| Flash Point | N/A | 74 °C |
| Chirality | Achiral | Chiral (Racemic or Enantiopure) |
Synthetic Pathways & Protocols
Both compounds are typically synthesized from their corresponding amino acid methyl esters (Glycine or Alanine) via the Dithiocarbamate Route .
General Synthetic Mechanism
-
Nucleophilic Attack: The primary amine of the amino ester attacks Carbon Disulfide (
) in the presence of a base (e.g., Triethylamine or N-methylmorpholine). -
Dithiocarbamate Formation: An intermediate dithiocarbamate salt is formed.
-
Desulfurization: A desulfurizing agent (e.g., Ethyl Chloroformate, Tosyl Chloride, or DMT/NMM/TsO-) promotes the elimination of
(or equivalent) to yield the isothiocyanate.
Protocol: Synthesis of Methyl 2-isothiocyanatopropionate (Low Racemization)
Note: Standard basic conditions cause rapid racemization of the propionate. This modified protocol uses N-methylmorpholine (NMM) to minimize
Reagents: L-Alanine methyl ester hydrochloride,
-
Salt Formation: Dissolve L-Alanine methyl ester HCl (10 mmol) in DCM (20 mL). Add NMM (20 mmol) and cool to 0°C.
-
CS2 Addition: Add
(50 mmol, excess) dropwise. Stir for 2 hours at 0°C to form the dithiocarbamate. -
Desulfurization: Add Ethyl Chloroformate (10 mmol) dropwise while maintaining 0°C. Critical: Do not allow temperature to rise, as heat promotes racemization.
-
Workup: Wash with cold water, 0.1M HCl (to remove amine traces), and brine. Dry over
and concentrate in vacuo at low temperature (<30°C). -
Purification: Vacuum distillation is preferred over chromatography to avoid silica-induced racemization.
Figure 2: General synthetic workflow via the dithiocarbamate route.
Spectroscopic Characterization
Accurate identification relies on distinguishing the unique NMR signatures of the
Infrared Spectroscopy (IR)[9]
-
N=C=S Stretch: Both compounds exhibit a very strong, broad absorption band at 2000–2150 cm⁻¹ . This is the diagnostic peak for isothiocyanates.
-
C=O Stretch: Ester carbonyl appears at 1740–1750 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)[6][8][10]
| Nucleus | Methyl 2-isothiocyanatoacetate | Methyl 2-isothiocyanatopropionate |
| 1H NMR | ||
| 13C NMR | ~140 ppm: NCS carbon.~168 ppm: Carbonyl.~45 ppm: | ~140 ppm: NCS carbon.~170 ppm: Carbonyl.~53 ppm: |
Note: The propionate's
Reactivity & Applications
Nucleophilic Addition & Cyclization
The primary utility of these molecules is in the synthesis of heterocyclic scaffolds, particularly 2-thiohydantoins . This reaction mimics the Edman degradation chemistry but is used here for constructive synthesis.
Mechanism:
-
Thiourea Formation: A primary amine attacks the electrophilic Carbon of the NCS group.
-
Cyclization: The nitrogen of the newly formed thiourea attacks the ester carbonyl (intramolecular nucleophilic acyl substitution).
-
Elimination: Methanol is eliminated, closing the ring to form the thiohydantoin.
Figure 3: Mechanism of 2-thiohydantoin formation.
Critical Consideration: Racemization in Propionate
When using Methyl 2-isothiocyanatopropionate to synthesize chiral thiohydantoins, the risk of racemization is high.
-
Cause: The
-proton is acidic.[1] Basic conditions required for the amine attack can deprotonate this position, forming a planar enolate. -
Mitigation: Use non-basic conditions if possible, or weak bases (e.g., DIPEA) at low temperatures. Avoid excess base.
Applications in Drug Discovery[11]
-
Acetate Derivative: Used to synthesize achiral glycine-based thiohydantoin linkers and thiazolidinone derivatives (e.g., in antitubercular or anticonvulsant research).
-
Propionate Derivative: Used to synthesize chiral alanine-derived scaffolds. Essential for structure-activity relationship (SAR) studies where stereochemistry dictates binding affinity (e.g., androgen receptor antagonists often feature thiohydantoin cores).
References
-
Synthesis and Properties of Isothiocyanates
- Title: Synthesis of Isothiocyanates Using DMT/NMM/TsO- as a New Desulfuriz
- Source: Molecules / MDPI (2021).
-
URL:[Link]
-
Thiohydantoin Synthesis Applications
- Title: Recent Biological Applications and Chemical Synthesis of Thiohydantoins.
- Source: Journal of Chemical Reviews (2021).
-
URL:[Link]
-
Physical Properties (Acetate)
-
Physical Properties (Propionate)
- Title: Methyl 2-isothiocyanato propionate Product D
- Source: Molbase / LookChem.
-
URL:[Link]
-
Racemization Mechanisms
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. METHYL 2-ISOTHIOCYANATOBENZOATE CAS#: 16024-82-1 [m.chemicalbook.com]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. Methyl 2-isothiocyanatoacetate, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Cas Landing [thermofisher.com]
- 6. METHYL 2-ISOTHIOCYANATOACETATE | 21055-37-8 [chemicalbook.com]
- 7. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
